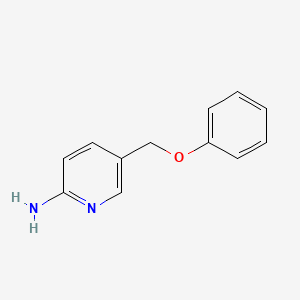

5-(Phenoxymethyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-(phenoxymethyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2O/c13-12-7-6-10(8-14-12)9-15-11-4-2-1-3-5-11/h1-8H,9H2,(H2,13,14) |

InChI Key |

NDDFEPVVSHLMJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminopyridine or its derivatives as the core heterocyclic scaffold.

- Halogenated pyridine intermediates such as 5-chloromethyl-2-aminopyridine or 5-halopyridin-2-amine.

- Phenol or phenoxide ions as nucleophiles for ether bond formation.

Method 1: Nucleophilic Substitution on Halogenated Pyridine

This method involves the displacement of a halogen (typically chlorine or bromine) at the 5-position of 2-aminopyridine derivatives by phenoxymethyl nucleophiles.

Halogenation: Starting from 2-aminopyridine, selective halogenation at the 5-position is achieved using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled temperature (70-190°C) to afford 5-chloropyridin-2-amine derivatives.

Phenoxymethylation: The halogenated intermediate is reacted with phenol or sodium phenoxide in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions. This nucleophilic aromatic substitution yields 5-(phenoxymethyl)pyridin-2-amine.

Work-up and Purification: The reaction mixture is cooled, neutralized, and extracted with organic solvents such as toluene or diethyl ether. Purification is typically done by recrystallization or column chromatography.

Reaction Conditions and Yields:

Method 2: Reductive Amination Route

An alternative approach involves reductive amination of 5-(phenoxymethyl)pyridine-2-carbaldehyde with ammonia or amine sources.

Synthesis of 5-(Phenoxymethyl)pyridine-2-carbaldehyde: This intermediate can be prepared by formylation of 5-(phenoxymethyl)pyridine using Vilsmeier-Haack reaction or related formylation methods.

Reductive Amination: The aldehyde is reacted with ammonia or ammonium salts in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation (Pd/C) to form 5-(Phenoxymethyl)pyridin-2-amine.

Isolation: The product is isolated by solvent evaporation and recrystallization.

- Avoids direct halogenation steps.

- Potentially milder conditions.

- Requires aldehyde intermediate synthesis.

- Possible side reactions during reduction.

Method 3: Multi-Step Pyridine Ring Construction

Some patents describe constructing the pyridine ring with substituents already incorporated, starting from aliphatic precursors such as ethyl acetoacetate and ammonia, followed by ring closure, halogenation, and substitution steps.

This method is more complex but allows for the synthesis of substituted pyridines without using nitro intermediates, which are carcinogenic.

Reaction Mechanism Insights

- Halogenation: Electrophilic substitution on pyridine ring facilitated by POCl₃/PCl₅ introduces chlorine at activated positions.

- Nucleophilic Aromatic Substitution (SNAr): Phenoxide ion attacks the electron-deficient halogenated pyridine carbon, displacing halogen and forming the ether linkage.

- Reductive Amination: Formation of imine intermediate followed by reduction to amine.

Analytical and Characterization Data

Typical characterization of 5-(Phenoxymethyl)pyridin-2-amine includes:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1. Halogenation + SNAr | 2-Aminopyridine → 5-halopyridin-2-amine | POCl₃/PCl₅ (70-190°C), phenol/NaOPh, reflux | High yield, straightforward | Requires halogenation step |

| 2. Reductive Amination | 5-(Phenoxymethyl)pyridine-2-carbaldehyde | Ammonia, NaBH₄ or Pd/C hydrogenation | Mild conditions, no halogenation | Multi-step, aldehyde intermediate |

| 3. Pyridine Ring Synthesis | Aliphatic precursors (ethyl acetoacetate, ammonia) | Multi-step ring closure, halogenation, substitution | Avoids nitro intermediates | Complex, longer synthesis |

Chemical Reactions Analysis

5-(Phenoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Phenoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity : Bulkier substituents (e.g., trifluoromethyl groups in Decoglurant) enhance target specificity but may reduce solubility . Simpler substituents (e.g., fluorophenyl in 1b) prioritize antimicrobial potency .

- Biological Targets : Kinase inhibitors (e.g., Pexidartinib, Crizotinib) require precise substituent positioning for ATP-binding site interaction , while antifungal/antibacterial derivatives (e.g., 1b, 1f) rely on aromatic and heterocyclic groups for membrane disruption .

Biological Activity

5-(Phenoxymethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article summarizes the available research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

5-(Phenoxymethyl)pyridin-2-amine, with the CAS number 1250208-45-7, is characterized by the presence of a phenoxy group attached to a pyridine ring. This structure is significant as it influences the compound's interaction with biological targets. The compound's molecular formula is CHNO, and it possesses a molecular weight of approximately 200.24 g/mol.

The biological activity of 5-(Phenoxymethyl)pyridin-2-amine is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Interaction : The compound has been shown to interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Studies indicate that modifications in the phenoxy moiety can enhance binding affinity to these receptors, suggesting potential antidepressant and anxiolytic properties .

- Enzyme Modulation : It may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Antidepressant and Anxiolytic Activities

Research has demonstrated that derivatives of compounds containing phenoxy groups exhibit significant antidepressant and anxiolytic activities. For instance, one study highlighted that structural modifications led to enhanced activity at the 5-HT1A receptor, indicating a promising avenue for developing new treatments for mood disorders .

Anticancer Potential

5-(Phenoxymethyl)pyridin-2-amine has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth .

Case Studies

- Antidepressant Activity : A study involving animal models demonstrated that compounds similar to 5-(Phenoxymethyl)pyridin-2-amine exhibited significant reductions in anxiety-like behaviors as measured by the Elevated Plus Maze and Open Field tests. The active compounds showed a marked increase in time spent in open arms, indicating reduced anxiety levels .

- Anticancer Activity : Another study focused on the compound's effects on human cancer cell lines, revealing that it inhibited cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. The results were quantified using MTT assays, showing a dose-dependent response .

Data Table: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of 5-(Phenoxymethyl)pyridin-2-amine is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it may have favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Q & A

Q. What are the optimal synthetic routes for 5-(Phenoxymethyl)pyridin-2-amine, and how can reaction conditions be standardized to improve yield and purity?

The synthesis of pyridin-2-amine derivatives typically involves multi-step procedures, such as condensation reactions, nucleophilic substitution, or catalytic coupling. For example, structurally similar compounds (e.g., 5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine) require controlled temperatures (e.g., 60–80°C) and reaction times (12–24 hours) to achieve >80% yield . Key steps include:

- Purification : Column chromatography or recrystallization to isolate the product.

- Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR, 600 MHz) for structural confirmation .

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions, as seen in the synthesis of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine .

Q. Which analytical techniques are most reliable for characterizing 5-(Phenoxymethyl)pyridin-2-amine and verifying its purity?

Standard protocols include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 or CDCl3 solvents) to confirm substituent positions and aromatic proton environments .

- Mass spectrometry : LCMS (ESI) for molecular weight verification (e.g., observed m/z 263 [M+H]⁺ in analogs) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% threshold) .

Advanced Research Questions

Q. How can researchers investigate the binding affinity and kinetics of 5-(Phenoxymethyl)pyridin-2-amine with biological targets?

For interaction studies with proteins or enzymes:

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) using immobilized targets .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- NMR titration : Map binding sites by observing chemical shift perturbations in 2D experiments (e.g., HSQC) .

Q. What strategies are recommended to resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition results?

Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

- Standardized assays : Use consistent buffer systems (e.g., pH 7.4 PBS) and temperature controls.

- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates .

- Dose-response validation : Repeat experiments with freshly prepared stock solutions to rule out solvent effects or precipitation .

Q. How do structural modifications (e.g., fluorination or heterocyclic substitutions) influence the bioactivity of pyridin-2-amine derivatives?

Structure-activity relationship (SAR) studies on analogs (e.g., 5-Fluoro-2-methoxypyridin-4-amine) reveal:

Q. What methodologies are employed to evaluate the compound’s potential as a diagnostic imaging agent?

While direct evidence is limited for 5-(Phenoxymethyl)pyridin-2-amine, radioiodinated analogs (e.g., 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine) provide a framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.